molecular formula C20H41N5O7 B013991 gentamicin C2a CAS No. 59751-72-3

gentamicin C2a

Cat. No.: B013991
CAS No.: 59751-72-3
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-BSBKYKEKSA-N
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Description

cis-Azetidine-2,4-dicarboxylic acid is a four-membered cyclic amino acid with two carboxyl groups positioned at the second and fourth carbon atoms.

Mechanism of Action

Target of Action

Gentamicin C2a, like other aminoglycosides, primarily targets bacterial ribosomes . These ribosomes are essential for protein synthesis in bacteria, making them an effective target for antibiotics like this compound .

Mode of Action

This compound interacts with the bacterial ribosome, disrupting protein synthesis . This disruption occurs because this compound binds to the ribosome, causing misreading of the genetic code and premature termination of protein synthesis . This ultimately leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the bacterial ribosome, this compound disrupts this pathway, leading to the production of faulty proteins and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed following intramuscular administration . It is distributed widely in the body, and it is primarily excreted unchanged in the urine . The clearance of this compound is smaller than that of other gentamicin components, and it exhibits a two-compartment model best described by its pharmacokinetics .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By disrupting protein synthesis, this compound causes the production of faulty proteins within the bacterial cell . These faulty proteins can interfere with various cellular processes, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, sub-inhibitory concentrations of gentamicin in the environment can select for antibiotic resistance . This suggests that the concentration of this compound in the environment can influence its efficacy and the development of resistance .

Biochemical Analysis

Biochemical Properties

Gentamicin C2a is known for its ability to bind to the aminoacyl site on the 16S rRNA of the 30S subunit in bacterial ribosomes . This binding disrupts protein synthesis, leading to the inhibition of bacterial growth . The interaction of this compound with the ribosomal RNA is a key biochemical property that underlies its antimicrobial activity. Additionally, this compound interacts with various enzymes and proteins involved in bacterial metabolism, further contributing to its bactericidal effects .

Cellular Effects

This compound exerts significant effects on bacterial cells by inhibiting protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and the disruption of cellular processes . In addition to its impact on protein synthesis, this compound can affect cell signaling pathways and gene expression, resulting in altered cellular metabolism and function . The compound’s ability to interfere with these critical cellular processes makes it an effective antibiotic against a wide range of bacterial pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 16S rRNA of the 30S ribosomal subunit . This binding interferes with the accurate reading of mRNA, leading to the production of faulty proteins . This compound also inhibits the translocation of tRNA and mRNA during protein synthesis, further disrupting the translation process . These molecular interactions are crucial for the antibiotic’s ability to inhibit bacterial growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term efficacy . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can also lead to adaptive changes in bacterial cells, such as the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to minimize the risk of toxicity while maximizing the antibiotic’s therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism . The compound’s ability to disrupt these metabolic pathways contributes to its bactericidal effects . Additionally, this compound can affect metabolic flux and metabolite levels, further impairing bacterial growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antimicrobial activity . The compound’s distribution within tissues is also influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells, where it exerts its effects on ribosomal RNA and protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . This precise localization is essential for the antibiotic’s ability to effectively inhibit bacterial growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Azetidine-2,4-dicarboxylic acid typically involves the electrocyclic reaction of 1-(methoxycarbonyl)-1,2-dihydropyridine, followed by oxidation with ruthenium tetroxide (RuO4). The reaction is carried out at 0°C for 80 hours, yielding the corresponding dicarboxylic acid . The product is then treated with diazomethane to isolate it as a dimethyl ester .

Industrial Production Methods: the synthetic route involving electrocyclic reactions and oxidation is scalable and can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: cis-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: RuO4 at 0°C for 80 hours.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-BSBKYKEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208485
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59751-72-3
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?

A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []

Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?

A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []

Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?

A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.

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